molecular formula C17H22ClN3O2 B2438321 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperidine-1-carboxamide CAS No. 894023-03-1

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperidine-1-carboxamide

Cat. No. B2438321
CAS RN: 894023-03-1
M. Wt: 335.83
InChI Key: RNGAUGYPKWGPPQ-UHFFFAOYSA-N
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Description

The compound “N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperidine-1-carboxamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a piperidine ring (a six-membered ring with one nitrogen atom), and a pyrrolidinone group (a five-membered ring with one nitrogen atom and a carbonyl group). The presence of a chlorophenyl group indicates that the compound might have some degree of aromaticity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Common methods for forming amide bonds include the reaction of an acid chloride with an amine, or the use of coupling reagents like carbodiimides .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups and the rules of chemical bonding. The presence of the amide group and aromatic ring suggests that the compound may exhibit resonance, which could affect its chemical properties .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research involving conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands incorporates the protonated form of this compound. It highlights its significant role in steric binding interactions with the receptor, suggesting its potential in exploring cannabinoid receptor mechanisms and antagonist activities (Shim et al., 2002).

Synthesis and Evaluation as Antidepressant and Nootropic Agents

A study on the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides reveals their potential as antidepressant and nootropic agents. Specifically, compounds with 2,5-dimethoxy and para nitro substitutions on the aryl ring exhibited the highest activities in these categories, indicating the chemical structure's promise for developing new CNS active agents (Asha B. Thomas et al., 2016).

Nootropic Activity of 1,4-Disubstituted 2-Oxopyrrolidines

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been investigated for nootropic activity. This research illustrates the potential of these compounds in enhancing cognitive functions, further contributing to the development of new therapeutic strategies for cognitive impairments (V. Valenta et al., 1994).

Anticonvulsant Properties

A study focused on the crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, has been conducted. It provides insights into the structural characteristics that may contribute to their anticonvulsant properties, opening avenues for the design of new anticonvulsant drugs (M. Kubicki et al., 2000).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. For example, compounds containing chlorophenyl groups can be hazardous due to the potential release of chlorine gas .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in more complex biological systems .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-12-6-8-20(9-7-12)17(23)19-14-10-16(22)21(11-14)15-4-2-13(18)3-5-15/h2-5,12,14H,6-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGAUGYPKWGPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide

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